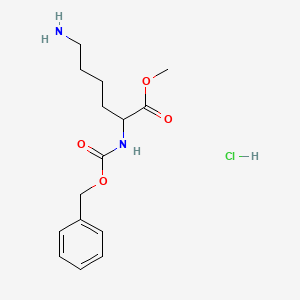

methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride

Description

Methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate hydrochloride (CAS: 5266-48-8) is a protected lysine derivative used extensively in peptide synthesis and pharmaceutical intermediates. Its structure features a benzyloxycarbonyl (Cbz) group at the ε-amino position and a methyl ester at the carboxyl terminus, providing stability during synthetic procedures . The compound’s molecular formula is C₁₅H₂₂ClN₂O₄, with a molecular weight of 330.8 g/mol . It is typically stored at 2–8°C under inert conditions to prevent hydrolysis or degradation .

Properties

IUPAC Name |

methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPJBBBQIKFKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate hydrochloride, also known as (S)-methyl 6-amino-2-(((phenylmethoxy)carbonyl)amino)hexanoate hydrochloride, is a compound with significant biological activity due to its structural characteristics as an amino acid derivative. This article explores its biological properties, mechanisms of action, and potential applications in biochemical and pharmaceutical fields.

Chemical Structure and Properties

- Molecular Formula : C15H23ClN2O4

- Molecular Weight : Approximately 330.807 g/mol

- CAS Number : 26348-68-5

- Structural Features : The compound features a methyl ester of lysine, which is crucial for its reactivity and biological interactions.

Biological Activities

- Protein Synthesis : As an amino acid derivative, methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate hydrochloride serves as a building block in peptide synthesis. Its structural similarity to natural amino acids allows it to be incorporated into peptide chains, facilitating the creation of biologically active peptides.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity. Its ability to interact with bacterial cell membranes may disrupt cellular integrity, leading to cell death.

- Reactivity with Reactive Species : Research indicates that both the α-amino and ε-amino groups of this compound can undergo acetylation when exposed to reactive species such as diacetyl or methylglyoxal in the presence of peroxynitrite. This modification could play a role in biological processes involving lysine residues.

The mechanisms underlying the biological activities of methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate hydrochloride include:

- Peptide Bond Formation : The compound can participate in peptide bond formation due to its reactive amino groups, making it a valuable reagent in synthetic organic chemistry.

- Modification of Lysine Residues : The compound acts as a model for studying how lysine residues in proteins are modified by reactive species. This understanding is crucial for elucidating post-translational modifications that affect protein function.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Nα-Z-Lysine Methyl Ester Hydrochloride | Contains a methyl ester of lysine | Commonly used in peptide synthesis |

| (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate | Similar structure with different protecting groups | Utilized for specific biochemical applications |

| L-Lysine | Natural amino acid without modifications | Essential nutrient with broad biological roles |

Methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate hydrochloride is distinguished by its phenylmethoxycarbonyl protection, which influences its reactivity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions of methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate hydrochloride within biological systems:

- Peptide Synthesis : In laboratory settings, this compound has been successfully incorporated into peptide sequences, demonstrating its utility as a protected amino acid during synthesis. The removal of protective groups under mild conditions allows for the generation of functional peptides suitable for therapeutic applications .

- Antimicrobial Testing : Experimental data indicate that this compound exhibits varying degrees of antimicrobial activity against different bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Reactivity Studies : Investigations into the reactivity of this compound with various electrophiles have revealed insights into how lysine derivatives can be modified under physiological conditions, providing a deeper understanding of protein chemistry.

Scientific Research Applications

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is a chemical compound employed in scientific research, particularly for studying trypsin-like enzyme activity in various biological contexts due to its high sensitivity. It has a molecular weight of approximately 422.97 g/mol and a specific combination of functional groups that contribute to its unique properties and potential applications in biochemical studies.

Synthesis and Structure

(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is a complex organic compound synthesized through multi-step organic reactions requiring careful control of reaction conditions to ensure high yields and purity. The compound features a benzyl group and a benzyloxycarbonyl amino group.

Applications

This compound is used in interaction studies to understand its binding affinity with biological macromolecules like proteins and enzymes. These studies are essential for elucidating its mechanism of action and potential therapeutic effects, especially concerning enzyme inhibition or receptor modulation. It may also have potential inhibitory effects on certain biological targets, which could be significant in drug development.

Similar Compounds

Several compounds share structural similarities with (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride:

- N-alpha-Cbz-L-lysine thiobenzyl ester hydrochloride Contains a different protecting group.

- Z-Lys-SBzl hydrochloride Similar structure but varies in side chain length.

- (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride Methyl instead of benzyl, affecting its properties.

Chemical Reactions Analysis

Peptide Bond Formation at the ε-Amino Group

The ε-amino group participates in condensation reactions with activated carboxyl groups under peptide coupling conditions. This reaction enables incorporation of modified lysine residues into peptide chains for structural studies or drug development.

Reagents & Conditions

-

Coupling Agents : HATU, HBTU, or DCC/HOBt

-

Base : DIEA or N-methylmorpholine in DMF or DCM

-

Temperature : 0–25°C, 2–24 hours

Mechanism :

-

Deprotonation of the ε-amino group (HCl salt) by a base.

-

Activation of the incoming carboxyl group (e.g., from another amino acid) using HATU.

-

Nucleophilic attack by the ε-amino group to form an amide bond.

Applications :

-

Synthesis of branched peptides

-

Site-specific bioconjugation

Deprotection of the Cbz Group

The Cbz group on the α-amino group is removed under acidic or reductive conditions, enabling further functionalization of the α-position.

Acidic Deprotection

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane

Conditions :

-

20–50% TFA in DCM, 1–2 hours

-

90% yield

Hydrogenolytic Deprotection

Reagents : H₂ gas, Pd/C catalyst

Conditions :

-

1 atm H₂, 4–6 hours in MeOH/EtOAc

-

Avoids acidic byproducts but requires inert atmosphere

Comparison of Methods

| Method | Reagents | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Acidic | TFA/DCM | 1–2 | 90–95 | CO₂, benzyl alcohol |

| Hydrogenolytic | H₂/Pd-C | 4–6 | 85–88 | Toluene |

Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed to a carboxylic acid, enabling activation for further couplings or conversion to other derivatives.

Reagents :

Conditions :

Applications :

-

Prepares the carboxyl group for solid-phase peptide synthesis

-

Enables conjugation via NHS ester intermediates

Acylation of the ε-Amino Group

The ε-amino group reacts with acylating agents to introduce custom side chains.

Reagents :

-

Acetic anhydride, succinic anhydride

-

DIPEA as base in DCM

Example Reaction :

Yield : 75–80%

Racemization

Prolonged exposure to basic conditions during coupling may cause racemization at the α-carbon.

Mitigation :

-

Use HOBt or Oxyma additives to suppress racemization

-

Limit reaction temperatures to <25°C

Ester Hydrolysis in Storage

The methyl ester slowly hydrolyzes in humid environments.

Storage Recommendations :

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of amino acid derivatives with orthogonal protecting groups. Below is a detailed comparison with structurally and functionally analogous compounds:

Structural Analogues

Functional and Physicochemical Comparisons

- Protecting Group Stability: Cbz Group: Labile to hydrogenolysis and strong acids (e.g., HF), making it suitable for stepwise peptide assembly . Boc Group: Acid-labile (cleaved by TFA or HCl), ideal for Fmoc-based solid-phase synthesis . Benzoyl/Tosyl Groups: Resistant to acids and nucleophiles but require harsh basic conditions for removal, limiting their use in sensitive syntheses .

Solubility :

- The Cbz-protected derivative is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) .

- Boc-protected analogues show similar solubility profiles, though tert-butyl groups marginally enhance organic solvent compatibility .

- Tosyl derivatives exhibit lower solubility in polar solvents due to the hydrophobic sulfonamide group .

Synthetic Utility :

Industrial and Commercial Relevance

- Cbz-Protected Lysine: Produced by suppliers like Jingke Industrial Co., Ltd. for pharmaceutical intermediates, with global distribution to North America and Europe .

- Boc-Protected Lysine : Marketed by Thermo Scientific Chemicals (CAS: 55757-60-3) at ≥95% purity, priced at ~$8.15/g for research-scale quantities .

- Tosyl Derivatives : Less commercially prevalent due to niche demand but available through specialty suppliers like US Biological Life Sciences .

Preparation Methods

Protection of Lysine's Amino Group with the Benzyl (Cbz) Group

The initial step involves protecting the epsilon amino group of lysine to prevent undesired reactions during subsequent steps. This is achieved by introducing a benzyloxycarbonyl (Cbz) protecting group.

- Procedure:

- React lysine with benzyloxycarbonyl chloride (Cbz-Cl) in an aqueous or organic solvent system, typically in the presence of a base such as sodium bicarbonate or triethylamine .

- The reaction proceeds via nucleophilic attack of the amino group on the Cbz chloride, forming the Cbz-protected lysine .

Lysine + Cbz-Cl → Cbz-Lysine (protected amino group)

- Reaction conditions: pH 8-9, temperature 0–25°C.

- Yield: Typically high (>85%) under optimized conditions.

Esterification of the Carboxyl Group to Form the Methyl Ester

The carboxyl group of the protected lysine is esterified to form the methyl ester, which enhances solubility and stability during peptide synthesis.

- Procedure:

- React the Cbz-protected lysine with methanol in the presence of an acid catalyst such as hydrogen chloride gas or boron trifluoride etherate (BF₃·OEt₂) .

- Alternatively, use methylation reagents like dimethyl sulfate or methyl iodide with a base.

Cbz-Lysine + CH₃OH (acid catalyst) → methyl Cbz-Lysine ester

- Temperature: Ambient or slightly elevated (25–40°C).

- Duration: 4–12 hours.

- Purification: Recrystallization or chromatography.

Introduction of the Phenylmethoxycarbonyl (PMOC) Group

The phenylmethoxycarbonyl (also called Cbz) group is already incorporated during the initial protection step. However, if additional functionalization is required, the amino group can be selectively modified.

- Note: The compound already contains the Cbz group attached to the amino nitrogen, so this step may be skipped if the protection is complete.

Formation of the Hydrochloride Salt

The final step involves converting the free base form of the compound into its hydrochloride salt to improve solubility and stability.

- Procedure:

- Dissolve the methyl ester with protected amino groups in anhydrous ethyl acetate or methanol .

- Bubble hydrogen chloride gas into the solution or add hydrochloric acid in a controlled manner.

- The salt precipitates out as methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate hydrochloride .

Methyl Cbz-Lysine ester + HCl → Methyl Cbz-Lysine hydrochloride

- Filter the precipitated salt.

- Wash with cold solvent.

- Dry under vacuum.

Summary of the Synthetic Route

Additional Considerations and Data

- Yield and Purity: Typical yields for each step range from 80–95%, with purification via recrystallization or chromatography.

- Reaction Monitoring: TLC, NMR, and IR spectroscopy are used to confirm intermediate formation and product purity.

- Safety Notes: Handling of Cbz-Cl and HCl requires appropriate protective equipment due to their corrosive nature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving (1) protection of the amine group using phenylmethoxycarbonyl (Z-group) and (2) esterification of the carboxylic acid with methyl groups. Evidence from analogous compounds suggests that phosgene or thiophosgene (TCF) derivatives may facilitate carbamate formation, as seen in the synthesis of 6-isocyanatohexanoyl chloride (73% yield with TCF) . Optimization should focus on solvent choice (e.g., dichloromethane for inert conditions), temperature control (0–5°C for amine activation), and stoichiometric ratios (e.g., 1.2 equivalents of Z-group reagent to minimize side reactions). Post-synthesis, hydrochloride salt formation is achieved via HCl gas or aqueous HCl titration.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the Z-group (aromatic protons at δ 7.2–7.4 ppm), methyl ester (singlet at δ 3.6–3.8 ppm), and amine hydrochloride (broad peak at δ 8.0–8.5 ppm after D2O exchange) .

- HPLC-MS : Monitor purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA). The molecular ion [M+H]+ should match the theoretical mass (C₁₅H₂₂N₂O₄·HCl: 342.8 g/mol) .

- Elemental Analysis : Verify chloride content (theoretical Cl⁻: ~10.3%) to confirm salt formation.

Q. What are the critical storage conditions to maintain stability?

- Methodological Answer : The hydrochloride salt is hygroscopic and prone to decomposition under basic conditions. Store at –20°C in airtight, amber vials with desiccants (e.g., silica gel). Periodic stability testing via TLC or HPLC is recommended to detect hydrolytic degradation of the ester or carbamate groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar carbamate-protected amino acid esters?

- Methodological Answer : Discrepancies often arise from differences in activating reagents (e.g., TCF vs. phosgene) or workup protocols. For example, TCF eliminates the need for additional HCl in carbamate formation, reducing side products . To reconcile

- Design Controlled Experiments : Compare yields under identical conditions (reagent, solvent, temperature).

- Monitor Intermediate Stability : Use in-situ IR spectroscopy to track isocyanate intermediates, which may degrade if not promptly quenched.

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., pH, reaction time).

Q. What mechanistic insights explain the reactivity of the Z-protected amine in nucleophilic acyl substitution?

- Methodological Answer : The phenylmethoxycarbonyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines or alcohols. Density Functional Theory (DFT) studies on analogous systems suggest that electron-withdrawing groups (e.g., Z-protection) lower the energy barrier for acyl transfer by ~15 kcal/mol compared to unprotected amines . Kinetic studies (e.g., stopped-flow UV-Vis) can quantify activation parameters under varying solvent polarities.

Q. How can this compound be applied in peptide-based drug delivery systems?

- Methodological Answer : The Z-protected amine and ester groups enable controlled release via enzymatic cleavage (e.g., esterases) or pH-sensitive hydrolysis. For example:

- Lipid Conjugation : Couple the compound to lipid moieties (e.g., glycerylphosphorylcholine) using carbodiimide chemistry (EDC/HCl) to enhance cellular uptake .

- Prodrug Design : Link therapeutics (e.g., anticancer agents) to the amine group, leveraging the Z-group for stability during circulation and cleavage in target tissues.

Q. What strategies mitigate racemization during synthesis of the chiral center?

- Methodological Answer : Racemization at the α-carbon is minimized by:

- Low-Temperature Reactions : Conduct acylations below 0°C to reduce base-catalyzed epimerization.

- Chiral Auxiliaries : Use (S)-configured starting materials, as confirmed by optical rotation ([α]D²⁵ = +12.5° for L-lysine derivatives) .

- Enzymatic Resolution : Employ lipases or proteases to separate enantiomers post-synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.